molecular formula C16H15Cl2NO2S B3678777 N-(5-chloro-2-methoxyphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide

Cat. No.: B3678777
M. Wt: 356.3 g/mol
InChI Key: NWNJKDTUIQKISB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro and methoxy substituents on the phenyl rings, as well as a sulfanyl group linking the two aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline and 2-chlorobenzyl chloride.

    Formation of Intermediate: The first step involves the reaction of 5-chloro-2-methoxyaniline with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form an intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and methoxy groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide is unique due to the specific positioning of the chloro and methoxy groups, which can significantly impact its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2S/c1-21-15-7-6-12(17)8-14(15)19-16(20)10-22-9-11-4-2-3-5-13(11)18/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNJKDTUIQKISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methoxyphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
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N-(5-chloro-2-methoxyphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
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N-(5-chloro-2-methoxyphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide

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